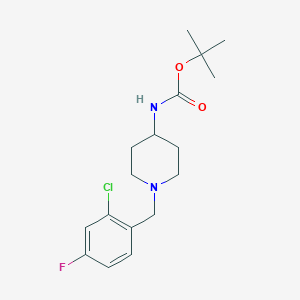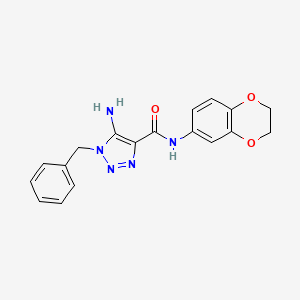
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H24ClFN2O2 . It has a molecular weight of 342.84 . This compound has caught the attention of the scientific community due to its potential applications in various fields such as medicine, agriculture, and industrial chemistry.
Scientific Research Applications
Synthesis and Scale-Up Processes : The compound has been utilized in practical and scalable synthesis processes. For instance, it has been prepared via efficient sequences starting from readily available materials, as seen in the synthesis of similar compounds like (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate (Li et al., 2012).
Characterization and Structural Analysis : Tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate has been characterized using various spectroscopic methods. For example, compounds with similar structures have been analyzed using techniques like LCMS, 1H NMR, and X-ray diffraction, which provide detailed insights into their molecular configuration (Sanjeevarayappa et al., 2015).
Application in Drug Development : Compounds with similar structures have been synthesized for potential use in drug development. For example, a naphthyridone p38 MAP kinase inhibitor, involving a similar tert-butylpiperidinyl component, was developed for treating rheumatoid arthritis and psoriasis (Chung et al., 2006).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is crucial in the production of crizotinib (Kong et al., 2016).
Antibacterial and Anthelmintic Activity : Certain derivatives have been evaluated for their in vitro antibacterial and anthelmintic activity, although the specific activities may vary (Sanjeevarayappa et al., 2015).
Cytotoxicity and Antitumor Activity : Derivatives like 3,5-Bis(arylidene)piperidin-4-one (BAPs), which share structural similarities, have shown good antitumor activity. This underscores the potential of tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate in cancer research (Yao et al., 2018).
Use in Malaria Treatment : Compounds structurally related to tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate have been studied for their anti-malarial activity, suggesting possible applications in this area (Cunico et al., 2009).
Intermediate in Anticancer Drug Synthesis : It acts as an intermediate for small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is vital in the synthesis of drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Research in Photostabilization : Hindered piperidines, structurally akin to tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate, have been studied for their photostabilizing properties in polymers like cis-1,4-polybutadiene (Lucki et al., 1986).
Development of Nociceptin Antagonists : It has been used in the synthesis of compounds serving as intermediates for nociceptin antagonists, highlighting its role in the development of pain management therapies (Jona et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial cytoplasmic membrane . This target plays a crucial role in maintaining the structural integrity of bacterial cells and regulating the transport of substances in and out of the cell.
Mode of Action
The compound interacts with its target by inducing depolarization of the bacterial cytoplasmic membrane . This interaction results in the dissipation of the bacterial membrane potential, which is essential for the survival and function of the bacteria .
Result of Action
The result of the compound’s action is the disruption of the bacterial membrane potential . This disruption can lead to the death of the bacteria, thereby exhibiting antibacterial action .
properties
IUPAC Name |
tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWLJRWWHKZBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)
![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)
![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)

![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
